molecular formula C14H19NO2 B186087 N-cyclohexyl-4-methoxybenzamide CAS No. 33739-91-2

N-cyclohexyl-4-methoxybenzamide

Cat. No.: B186087
CAS No.: 33739-91-2
M. Wt: 233.31 g/mol
InChI Key: IMMPTCOVSXOBPZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a cyclohexyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoic acid with cyclohexylamine. The reaction is often facilitated by the use of coupling agents such as 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The reaction is carried out in a solvent such as dimethylformamide (DMF) at room temperature for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out using strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Substitution Reactions: Electrophilic aromatic substitution reactions may use reagents such as bromine or nitric acid under controlled conditions to introduce new functional groups onto the benzene ring.

Major Products Formed

    Hydrolysis: Cyclohexylamine and 4-methoxybenzoic acid.

    Substitution Reactions: Depending on the reagent used, products may include brominated or nitrated derivatives of this compound.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-methoxybenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-4-methoxybenzamide is unique due to the presence of both the cyclohexyl and methoxy groups, which confer specific chemical and physical properties. These groups influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it distinct from its analogs .

Properties

IUPAC Name

N-cyclohexyl-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-17-13-9-7-11(8-10-13)14(16)15-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMPTCOVSXOBPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50323453
Record name N-cyclohexyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33739-91-2
Record name NSC404048
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404048
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-cyclohexyl-4-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50323453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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